molecular formula C8H10Cl2N2O B160488 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride CAS No. 126007-98-5

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride

Cat. No. B160488
M. Wt: 221.08 g/mol
InChI Key: SYVZCZVIURXKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is 1S/C8H9ClN2O.ClH/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9;/h2-4H,1H3, (H3,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a powder that should be stored at room temperature . The boiling point of the compound is not specified .

Scientific Research Applications

Environmental Impact and Fate of Parabens

Parabens, structurally related to the query compound through the presence of methoxy and chloro groups, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These compounds, mainly used as preservatives, have been found in wastewater, surface water, and sediments due to continuous introduction into the environment. Their biodegradability, interactions with free chlorine to form halogenated by-products, and the need for further toxicity studies highlight the environmental considerations of related chemical compounds (Haman et al., 2015).

Synthesis and Applications of Vanillin

Vanillin, another structurally related compound due to its methoxy group, illustrates the chemical synthesis processes relevant to the query compound. The synthesis of vanillin, an important chemical intermediate used in various industries, highlights the chemical routes and potential applications of structurally related compounds in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Potential for Bioactive Applications

Research on methoxychlor, an estrogenic compound with methoxy groups, provides insights into the biological activities that might be relevant for structurally related compounds like 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride. Methoxychlor's metabolism to active forms and its effects on fertility, pregnancy, and development suggest potential areas of bioactivity research for related compounds (Cummings, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-chloro-4-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVZCZVIURXKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545225
Record name 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride

CAS RN

126007-98-5
Record name 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-chloro-4-methoxybenzimidate hydrochloride, (19.9 g, 0.084 mole) was added to a solution of ammonia (12 g) in CH3OH (100 ml) cooled to -78° C. The stirred mixture was allowed to warm to room temperature. After 20 hours, the solution was evaporated to dryness under reduced pressure. The solid residue was triturated with Et2O and collected to yield 17.8 g (96%) of 27, m.p. dec. 243°-245° C. A sample triturated with acetone melted at 241°-243° C. dec.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
96%

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